molecular formula C19H21N3O4S B2640301 Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 342615-39-8

Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2640301
CAS No.: 342615-39-8
M. Wt: 387.45
InChI Key: XOOLLJVCTFBEMT-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its core structure includes a 4,5-dimethylthiophene ring esterified at the 3-position and functionalized at the 2-position with an acetamido group linked to a 3-oxo-tetrahydroquinoxaline moiety. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly in the context of anti-inflammatory and antioxidant applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-26-19(25)16-10(2)11(3)27-18(16)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOLLJVCTFBEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and literature.

Biological Activity Overview

The biological activity of this compound is primarily associated with its structural components, which include the thiophene moiety and the tetrahydroquinoxaline derivative. Both of these structures are known for their diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiophene and tetrahydroquinoxaline structures. For example, tetrahydroisoquinoline derivatives have shown promising anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43. The synthesis of these derivatives often includes modifications that enhance their biological efficacy, making them suitable candidates for further investigation in antiviral therapies .

Antitumor Properties

Compounds with similar structures have demonstrated antitumor activities. The tetrahydroquinoxaline framework has been linked to various antitumor mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The ethyl ester group in this compound may enhance solubility and bioavailability, potentially increasing its therapeutic effectiveness against tumors .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. They have been shown to modulate nitric oxide production and influence pro-inflammatory cytokines such as IL-6 and IL-8. The presence of the thiophene ring in this compound could contribute to these effects .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Key Steps in Synthesis

  • Formation of Tetrahydroquinoxaline : This step involves cyclization reactions that yield the tetrahydroquinoxaline core.
  • Acetylation : The introduction of acetyl groups enhances the compound's interaction with biological targets.
  • Esterification : The ethyl ester group is introduced to improve solubility and bioavailability.

Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Anti-inflammatoryModulation of cytokine production

Study on Antiviral Efficacy

In a comparative study involving various tetrahydroisoquinoline derivatives, this compound was tested for its antiviral properties against human coronaviruses. Results indicated significant inhibition of viral replication compared to control compounds.

Antitumor Activity Assessment

Another study focused on evaluating the antitumor activity of similar compounds in vitro. This compound exhibited cytotoxic effects on several cancer cell lines, confirming its potential as an antitumor agent.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate involves multi-step reactions that integrate thiophene and quinoxaline moieties. The compound can be synthesized through the reaction of ethyl thiophene-3-carboxylate with appropriate amine derivatives under controlled conditions. Structural characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiophene and quinoxaline structures. This compound has shown promising activity against various cancer cell lines. For instance, derivatives with similar structural frameworks have been reported to exhibit cytotoxic effects on breast cancer cells .

Antioxidant Activity

The compound's antioxidant properties have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using assays such as the ABTS method .

Antimicrobial Activity

Research indicates that compounds with thiophene rings possess significant antimicrobial properties. This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the ability of thiophenes to disrupt bacterial cell membranes .

Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications in drug development. Its structural characteristics make it a candidate for designing novel anticancer agents and antimicrobial drugs. The integration of quinoxaline derivatives enhances the pharmacological profile by improving solubility and bioavailability .

Heterocyclic Chemistry

The compound serves as a valuable intermediate in heterocyclic chemistry. Its synthesis contributes to the development of new heterocyclic compounds that may exhibit enhanced biological activities. The versatility of thiophene derivatives in medicinal chemistry underscores their importance in creating effective pharmaceutical agents .

Case Study 1: Anticancer Activity Evaluation

In a study published in Crystals, researchers synthesized various derivatives of thiophene-based compounds and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the ethyl 4,5-dimethylthiophene structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antioxidant Potential Assessment

Another investigation focused on assessing the antioxidant potential of thiophene derivatives using DFT (Density Functional Theory) calculations alongside experimental assays. The findings revealed that modifications in the ethoxycarbonyl group significantly influenced antioxidant activity, paving the way for further exploration in oxidative stress-related conditions .

Comparison with Similar Compounds

NMDI14 (Ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate)

  • Structural Difference: The tetrahydroquinoxaline moiety in NMDI14 contains 6,7-dimethyl substituents, unlike the unsubstituted tetrahydroquinoxaline in the target compound .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structural Difference : Features a 4-hydroxyphenyl group attached via an ethoxy-oxoethyl linker and a tetrahydrobenzo[b]thiophene core instead of dimethylthiophene .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a-3k)

  • Structural Difference: Incorporates a cyanoacrylamide group formed via Knoevenagel condensation with substituted benzaldehydes .
  • Impact: The electron-withdrawing cyano group and conjugated double bond may enhance reactivity (e.g., Michael addition) and modulate antioxidant activity .

Physicochemical Properties

Key differences in properties due to substituents:

Compound Molecular Weight Melting Point (°C) Notable Functional Groups Solubility Trends
Target Compound 403.45* Not reported Tetrahydroquinoxaline, ester Moderate lipophilicity
NMDI14 431.49* Not reported 6,7-Dimethyl-tetrahydroquinoxaline Higher lipophilicity
3d (4-hydroxyphenyl derivative) 369.37 298–300 Hydroxyl, cyanoacrylamide Improved aqueous solubility
Ethyl 2-(phenylacetyl)amino derivative 347.42 Not reported Phenylacetyl High lipophilicity

*Calculated based on molecular formulas.

Antioxidant Activity

  • Cyanoacrylamide Derivatives (3a-3k): Exhibit significant radical scavenging (e.g., DPPH assay) due to conjugated systems and electron-donating substituents (e.g., 4-hydroxyphenyl in 3d) .
  • Target Compound: The tetrahydroquinoxaline moiety may contribute to antioxidant effects via redox-active nitrogen centers, though direct data are lacking.

Anti-Inflammatory Activity

  • 3e (4-hydroxy-3-methoxyphenyl derivative) : Shows reduced edema in carrageenan-induced rat paw models, linked to methoxy and hydroxyl groups .
  • NMDI14: As a named inhibitor of nonsense-mediated RNA decay (NMD), it may have indirect anti-inflammatory roles by modulating protein expression .

Q & A

Q. Key Data :

  • Reaction time: 5–6 hours.
  • Solvent: Toluene.
  • Catalysts: Piperidine (5–10 mol%), acetic acid.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

Answer:
Unexpected spectral data may arise from steric effects , hydrogen bonding , or conformational isomerism . To address this:

Cross-validate with multiple techniques : Combine 1H/13C NMR , IR (e.g., confirm C=O stretches at ~1650–1750 cm⁻¹), and HRMS to verify molecular weight .

Computational validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) by acquiring spectra at different temperatures .

Example : In compound 23 (), a downfield shift in the NH proton was attributed to hydrogen bonding with the carbonyl group, confirmed by IR and temperature-dependent NMR.

Basic: What are the recommended methods for characterizing the purity of this compound?

Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative purity assessment .
  • Melting Point : Compare observed values (e.g., 191–194°C for compound 24) with literature ranges .
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane mobile phases .

Note : Purity ≥95% is typically required for biological assays .

Advanced: How does the electronic structure of the thiophene ring influence this compound’s reactivity?

Answer:
The thiophene ring provides π-conjugation and electron-rich sites for electrophilic substitution. Key factors:

  • Steric effects : 4,5-Dimethyl groups hinder reactivity at the 2-position, directing substitutions to the 3-carboxylate .
  • Electronic effects : The acrylamido group at position 2 enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis or amide bond formation) .
  • Computational insights : DFT studies on similar compounds show HOMO-LUMO gaps correlating with redox activity, which is critical for antioxidant applications .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Toxicity : Classified as a skin/eye irritant (Category 2/2A) and respiratory sensitizer .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Regulatory compliance : Follow TSCA and IATA guidelines for transport .

Advanced: How can molecular docking predict the biological activity of this compound?

Answer:

  • Target selection : Dock against enzymes like COX-2 (anti-inflammatory) or NADPH oxidase (antioxidant) using software like AutoDock Vina .
  • Validation : Compare binding affinities with known inhibitors (e.g., celecoxib for COX-2) .
  • Dynamic stability : Perform MD simulations (100 ns) to assess ligand-protein complex stability .

Example : Ethyl 2-(2-cyano-3-phenylacrylamido)thiophene-3-carboxylates showed anti-inflammatory activity in vivo, validated by docking into COX-2’s active site .

Basic: How do researchers evaluate the antioxidant potential of this compound?

Answer:

  • In vitro assays :
    • DPPH scavenging : Measure absorbance reduction at 517 nm .
    • FRAP assay : Quantify Fe³⁺ to Fe²⁺ reduction .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance radical scavenging .

Data from analogs : EC50 values for DPPH scavenging ranged from 12–45 μM in substituted derivatives .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

  • Optimize stoichiometry : Use 1.2 equivalents of substituted benzaldehydes to drive Knoevenagel condensation .
  • Solvent choice : Replace toluene with DMF for better solubility of polar intermediates .
  • Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates .

Case study : Scaling compound 3a () to 10 mmol increased yield to 89% using DMF and microwave irradiation .

Basic: How are structural analogs of this compound used in drug discovery?

Answer:

  • Anti-inflammatory analogs : Ethyl 2-(3,4-dimethoxyphenylacrylamido)thiophene-3-carboxylate inhibits COX-2 at IC50 = 1.2 μM .
  • Antibacterial derivatives : Tetrahydrobenzo[b]thiophenes (e.g., compound 23) target bacterial enoyl-ACP reductase .

SAR Tip : Substituents on the quinoxaline moiety (e.g., 3-oxo group) enhance hydrogen bonding with biological targets .

Advanced: How can computational modeling resolve discrepancies between in vitro and in vivo activity data?

Answer:

  • ADMET prediction : Use tools like SwissADME to assess bioavailability, metabolism, and plasma protein binding .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis) to identify active/inactive derivatives .
  • Dose-response modeling : Corrogate in vitro IC50 with in vivo effective doses using pharmacokinetic simulations .

Example : A compound with poor in vivo anti-inflammatory activity showed rapid esterase-mediated hydrolysis in MD simulations, prompting prodrug design .

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